4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol
Description
4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a methyl group and a methyltetrazole moiety
Properties
IUPAC Name |
4-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-9(15)3-5-14(6-4-9)7-8-10-12-13(2)11-8/h15H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWKWVWTZLESSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=NN(N=N2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is the alkylation of piperidine with a suitable methyltetrazole derivative under basic conditions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. The use of automated systems and high-throughput screening can also streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a fully saturated piperidine ring .
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: Lacks the methyltetrazole moiety, making it less versatile in chemical reactions.
1-[(2-Methyltetrazol-5-yl)methyl]piperidine: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidin-4-ol is unique due to the presence of both the hydroxyl group and the methyltetrazole moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
